3-(Chloromethyl)-2-fluoro-4-methoxypyridine

Catalog No.
S13341295
CAS No.
451459-10-2
M.F
C7H7ClFNO
M. Wt
175.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-2-fluoro-4-methoxypyridine

CAS Number

451459-10-2

Product Name

3-(Chloromethyl)-2-fluoro-4-methoxypyridine

IUPAC Name

3-(chloromethyl)-2-fluoro-4-methoxypyridine

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

InChI

InChI=1S/C7H7ClFNO/c1-11-6-2-3-10-7(9)5(6)4-8/h2-3H,4H2,1H3

InChI Key

AIUNGBVBLHLFIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)F)CCl

3-(Chloromethyl)-2-fluoro-4-methoxypyridine is a heterocyclic compound characterized by the presence of a pyridine ring substituted with a chloromethyl group, a fluorine atom, and a methoxy group. This compound belongs to the class of fluoropyridines, which are known for their interesting physical, chemical, and biological properties due to the electron-withdrawing nature of the fluorine substituent. The molecular formula for this compound is C7_7H7_7ClFNO, and its structure allows for various chemical reactivity patterns that are significant in synthetic organic chemistry and pharmaceutical applications.

The chemical reactivity of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine can be classified into several types of reactions:

  • Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles, facilitating the formation of new compounds.
  • Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to yield aldehydes or acids, while the pyridine ring may be reduced to form piperidine derivatives.
  • Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of biaryl compounds.

Common reagents used in these reactions include potassium fluoride for nucleophilic substitutions and palladium catalysts for coupling reactions.

3-(Chloromethyl)-2-fluoro-4-methoxypyridine exhibits potential biological activity due to its structural characteristics. As part of the fluoropyridine class, it may interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and specificity towards biological macromolecules. Preliminary studies suggest that compounds in this class can modulate enzyme activity and influence biochemical pathways, making them candidates for drug development.

The synthesis of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine typically involves:

  • Starting Material: The synthesis often begins with 2-fluoro-4-methoxypyridine.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions using chloromethyl methyl ether or other chloromethylating agents under controlled conditions.
  • Reaction Conditions: The reaction is usually conducted in polar aprotic solvents at elevated temperatures to facilitate substitution.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

This compound has several applications:

  • Pharmaceutical Development: Due to its potential biological activity, it serves as a building block in the synthesis of pharmaceuticals targeting various diseases.
  • Chemical Synthesis: It is used in synthetic organic chemistry as an intermediate for creating more complex molecules.
  • Research

Studies on 3-(Chloromethyl)-2-fluoro-4-methoxypyridine's interactions with biological systems have shown that it can affect enzyme kinetics and binding affinities. The fluorine atom's ability to form strong hydrogen bonds enhances its interaction with protein active sites, potentially leading to competitive inhibition or modulation of enzymatic activity. Furthermore, the methoxy group contributes to hydrophobic interactions that may stabilize binding complexes.

Here are some compounds similar to 3-(Chloromethyl)-2-fluoro-4-methoxypyridine:

Compound NameKey FeaturesUniqueness
2-Fluoro-4-methoxypyridineLacks chloromethyl group; simpler structureMore reactive due to absence of chloromethyl
2-Fluoro-3-methoxypyridineDifferent substitution pattern; no chloromethylDifferent reactivity profile
4-Fluoro-3-chloromethoxypyridineSimilar halogen substitution; different positionUnique due to positioning affecting reactivity
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineContains trifluoromethyl; higher electron-withdrawing effectEnhanced stability and reactivity

The uniqueness of 3-(Chloromethyl)-2-fluoro-4-methoxypyridine lies in its specific arrangement of substituents, which influences its chemical reactivity and potential applications in drug design compared to other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

175.0200197 g/mol

Monoisotopic Mass

175.0200197 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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